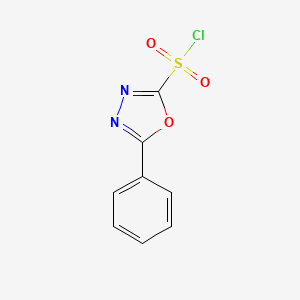

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride

Description

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is primarily synthesized through cyclization reactions involving ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate under the action of Lawesson’s reagent, followed by oxidative chlorination of intermediates such as benzyl 5-phenyl-1,3-thiazol-4-yl sulfide .

Key applications include its use as a precursor for sulfonamide derivatives, which exhibit notable antitumor activity. In vitro studies on 60 cancer cell lines revealed that derivatives like 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine demonstrate high selectivity against leukemia (GP 25.52–66.75%) and kidney cancer (GP 9.28% for RFX 393) .

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTGZOVEEGEWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 5-Phenyl-1,3,4-oxadiazole-2-sulfonic Acid or Sulfonamide Precursors

One classical approach involves the chlorination of 5-phenyl-1,3,4-oxadiazole derivatives bearing sulfonic acid or sulfonamide groups. This method typically uses reagents such as thionyl chloride or phosphorus pentachloride to convert sulfonic acid functionalities into sulfonyl chlorides.

Reaction Scheme :

5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid + Thionyl chloride (or Phosphorus pentachloride) → this compound + By-productsConditions : Reflux in anhydrous solvent (e.g., chloroform, dichloromethane) under inert atmosphere to facilitate chlorination and avoid hydrolysis.

Mechanism : The sulfonic acid group is converted to the sulfonyl chloride via nucleophilic substitution where the hydroxyl group is replaced by chlorine from the chlorinating agent.

This method is widely accepted for its straightforwardness and relatively high yield.

Chlorination of 5-Phenyl-1,3,4-oxadiazole-5-mercapto Derivatives Using Gaseous Chlorine

Another documented method involves the oxidation and chlorination of 5-phenyl-1,3,4-oxadiazole-5-mercapto compounds by bubbling chlorine gas through acidic suspensions.

Procedure :

5-Phenyl-1,3,4-oxadiazole-5-mercapto compound is suspended in cold hydrochloric acid or a mixture of hydrochloric acid and acetic acid. Chlorine gas is passed through the suspension at low temperatures (0–50 °C) for a specified duration (typically 45–65 minutes).Post-treatment : The resulting solid is filtered, washed, and then treated with liquid ammonia. After evaporation of ammonia, the residue is dissolved in water, acidified with hydrochloric acid, filtered, and dried to yield the sulfonyl chloride or sulfonamide derivatives.

Examples : Variations of this method have been applied for substituted phenyl derivatives (e.g., p-chlorophenyl, o-chlorophenyl, 3,4-dichlorophenyl, 4-nitrophenyl) with similar procedures and conditions.

Advantages : This method allows direct conversion of mercapto precursors to sulfonyl chlorides or sulfonamides without isolating intermediate sulfonic acids.

Conversion via Sulfonamide Intermediates

In some cases, sulfonamide intermediates are prepared first by chlorination of mercapto derivatives followed by reaction with ammonia or amines. Subsequent treatment with chlorinating agents converts sulfonamides to sulfonyl chlorides.

-

- Mercapto-oxadiazole + Chlorine gas → Oxadiazole sulfonamide

- Oxadiazole sulfonamide + Thionyl chloride → Oxadiazole sulfonyl chloride

Example : 2-Phenyl-1,3,4-oxadiazole-5-sulfonamide is prepared by chlorination of mercapto derivatives and reaction with ammonia, then converted to sulfonyl chloride by treatment with chlorinating agents.

Comparative Summary of Preparation Methods

Research Findings and Notes

The chlorination of mercapto derivatives under acidic conditions with chlorine gas is a well-established method, yielding sulfonyl chlorides or sulfonamides depending on post-treatment.

The use of thionyl chloride or phosphorus pentachloride for direct conversion of sulfonic acids to sulfonyl chlorides is a common practice in sulfonyl chloride synthesis, providing reliable and reproducible results.

Temperature control is critical in chlorine gas chlorination methods to prevent decomposition or side reactions.

The purity of the final product can be enhanced by recrystallization from solvents such as ethanol or ethyl alcohol.

Safety precautions are essential due to the reactive and potentially hazardous nature of chlorine gas and sulfonyl chloride compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioether derivatives, respectively. These reactions typically occur in polar aprotic solvents (e.g., DCM, DMF) at ambient or slightly elevated temperatures.

Example reactions:

-

With amines: Forms sulfonamides.

Conditions: Stirring with primary/secondary amines (1:1 molar ratio) in DCM at 25°C for 2–4 hours.

Yield: 70–85% . -

With alcohols: Produces sulfonate esters.

Conditions: Reaction with alcohols in DMF, catalyzed by pyridine at 50°C for 3–6 hours.

Yield: 65–78%. -

With thiols: Generates sulfonic acid thioesters.

Conditions: Thiols (1.2 equiv) in DMF with K₂CO₃ at 60°C for 5 hours.

Yield: 60–72% .

Mechanism:

The electrophilic sulfur atom in the sulfonyl chloride group is attacked by nucleophiles (e.g., -NH₂, -OH, -SH), displacing the chloride ion and forming stable covalent bonds .

Formation of Sulfonamide Derivatives

Sulfonamide derivatives are synthesized via reactions with aromatic or aliphatic amines. These compounds exhibit antimicrobial and anticancer activities .

Key data:

Oxidation and Reduction Reactions

The sulfonyl chloride group resists further oxidation but participates in reductions under controlled conditions.

Cross-Coupling Reactions

The compound participates in FeCl₃-catalyzed cross-coupling with aryl thiols to form sulfone-linked biaryl oxadiazoles .

Example:

-

Reaction with 4-methylbenzenethiol:

Conditions: FeCl₃ (1.25 equiv), K₂CO₃ (2 equiv), DMSO, 50°C, 15 hours.

Product: 2-(p-Tolylthio)-5-phenyl-1,3,4-oxadiazole.

Yield: 56% .

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride group to sulfonic acids under alkaline conditions .

Conditions:

Scientific Research Applications

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride and analogous compounds:

Photophysical and Electronic Properties

- Oxadiazole-2-thiol : Demonstrates superior light-harvesting efficiency (LHE = 0.92) and electron injection capability (ΔGinject = -1.3 eV) in dye-sensitized solar cells (DSSCs) .

- Iridium Complexes : Oxadiazole amide ligands enhance electroluminescent properties, with emission peaks tunable via CF₃ substituents .

Limitations and Challenges

- Oxadiazole Sulfonyl Chloride: Limited solubility in polar solvents complicates derivatization .

- Thiazole vs. Oxadiazole : Thiazole derivatives generally show higher antitumor potency but lower thermal stability compared to oxadiazoles .

Biological Activity

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

1. Synthesis of this compound

The synthesis of 5-Phenyl-1,3,4-oxadiazole derivatives typically involves the reaction of phenylhydrazine with carboxylic acid derivatives followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride. The resulting oxadiazole can then be sulfonated to yield the sulfonyl chloride derivative.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenylhydrazine + Carboxylic Acid | Heat with dehydrating agent | Varies |

| 2 | Resulting Oxadiazole + SOCl₂ | Room temperature | High |

2.1 Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 0.5 µg/mL |

| 5b | E. coli | 1 µg/mL |

| 5c | Pseudomonas aeruginosa | 0.8 µg/mL |

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway stimulation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound exhibited IC50 values indicating significant potency compared to standard chemotherapeutics.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 | 0.65 |

| 5e | HeLa | 2.41 |

| Doxorubicin | MCF-7 | 0.50 |

The biological activity of oxadiazoles is often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. For example, molecular docking studies suggest that these compounds can bind effectively to the active sites of target proteins involved in cancer progression and microbial resistance.

4. Conclusion and Future Directions

The compound this compound demonstrates promising biological activities including antimicrobial and anticancer effects. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action in greater detail.

The ongoing exploration of oxadiazole derivatives could lead to the development of novel therapeutics for treating infections and cancers resistant to current treatments.

Q & A

Q. Q1. What are the key synthetic pathways for preparing 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride, and how can reaction conditions be optimized?

A1. The synthesis typically involves cyclization of precursor hydrazides or thioureas, followed by oxidative chlorination. For example:

- Cyclization: Ethyl 2-oxoacetate derivatives can undergo cyclization using Lawesson’s reagent to form the oxadiazole core .

- Oxidative Chlorination: Intermediate sulfides (e.g., benzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide) are converted to sulfonyl chlorides using Cl2 gas or SO2Cl2 under controlled temperatures (0–5°C) .

- Optimization: Adjusting stoichiometry of chlorinating agents, solvent polarity (e.g., CH2Cl2 vs. DMF), and reaction time (2–6 hours) improves yield. Purity is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Advanced Analytical Characterization

Q. Q2. How can contradictory NMR data for oxadiazole derivatives be resolved during structural elucidation?

A2. Contradictions often arise from tautomerism or solvent effects. For example:

- <sup>1</sup>H NMR: Protons adjacent to the oxadiazole ring (e.g., CH2 groups in sulfonamide derivatives) exhibit splitting patterns sensitive to ring electronics. Compare with reference spectra of analogous compounds (e.g., 5-(4-methoxyphenyl) derivatives) .

- <sup>13</sup>C NMR: The C-2 sulfonyl chloride carbon resonates at δ ~160 ppm, while C-5 phenyl carbons appear at δ ~125–130 ppm. Cross-validate with IR (S=O stretching at 1360–1380 cm<sup>-1</sup>) and mass spectrometry (M<sup>+</sup> ion for C9H6ClN2O3S: calculated 273.5, observed 273.3) .

Derivatization Strategies

Q. Q3. What methodologies enable efficient derivatization of this compound into bioactive analogs?

A3. The sulfonyl chloride group is highly reactive toward nucleophiles:

- Sulfonamide Formation: React with amines (e.g., benzylamine, cyclohexylamine) in anhydrous ether at 0°C, yielding sulfonamides with ~60–70% efficiency. Purify via recrystallization (EtOH/H2O) .

- Thioether Synthesis: Treat with thiols (e.g., mercaptoacetic acid) in alkaline media (K2CO3/acetone) to form thioethers, monitored by disappearance of the S-Cl IR peak at 520 cm<sup>-1</sup> .

- Antitumor Screening: Derivatives are tested against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC50 values <10 µM indicating high activity .

Mechanistic Studies

Q. Q4. What mechanistic insights explain the regioselectivity of oxadiazole ring formation during synthesis?

A4. Cyclization follows a nucleophilic acyl substitution mechanism:

- Hydrazide Activation: Carbon disulfide (CS2) and KOH promote thiourea intermediate formation, which cyclizes via intramolecular nucleophilic attack at the carbonyl carbon .

- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl chloride) at C-2 stabilize the transition state, directing cyclization to the 1,3,4-oxadiazole isomer over 1,2,4 variants .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported antitumor activities of oxadiazole-sulfonyl chloride derivatives?

A5. Discrepancies may stem from assay variability or impurity profiles:

- Cell Line Specificity: Activity varies across cancer types (e.g., leukemia vs. solid tumors). Validate using ≥3 independent assays (e.g., NCI-60, MTT, and apoptosis markers) .

- Purity Thresholds: HPLC purity >98% (C18 column, MeOH:H2O 70:30) ensures biological data reliability. Impurities like unreacted sulfides (retention time ~4.2 min) can skew results .

Crystallographic and Computational Analysis

Q. Q6. What crystallographic parameters define the stability of this compound derivatives?

A6. Single-crystal X-ray diffraction reveals:

- Bond Angles: N1-C2-S1 angle ~120°, indicating sp<sup>2</sup> hybridization.

- Packing: π-π stacking between phenyl rings (3.5–4.0 Å) and hydrogen bonding (S=O∙∙∙H-N, 2.8 Å) enhance thermal stability (decomposition >200°C) .

- DFT Calculations: HOMO-LUMO gaps (~4.5 eV) correlate with electrochemical stability, validated by cyclic voltammetry (E1/2 ~-1.2 V vs. Ag/AgCl) .

Safety and Handling Protocols

Q. Q7. What are the critical safety considerations for handling sulfonyl chlorides in academic labs?

A7. Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.